molecular formula C6H9IO2 B8241759 ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate CAS No. 692288-06-5

ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate

Cat. No.: B8241759
CAS No.: 692288-06-5
M. Wt: 240.04 g/mol
InChI Key: DWVNSRMOGUQGHD-CRCLSJGQSA-N
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Description

Ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. The compound features a cyclopropane ring substituted with an iodine atom and an ethyl ester group. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds and transition metal catalysts One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a rhodium catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors to ensure high efficiency and yield. The use of biocatalysts, such as engineered enzymes, can also be explored to achieve stereoselective synthesis with high enantioselectivity and diastereoselectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane carboxylic acid or alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include cyclopropane derivatives with various functional groups, such as amines, alcohols, ketones, and aldehydes.

Scientific Research Applications

Ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

  • Ethyl (1R,2R)-2-bromocyclopropane-1-carboxylate
  • Ethyl (1R,2R)-2-chlorocyclopropane-1-carboxylate
  • Ethyl (1R,2R)-2-fluorocyclopropane-1-carboxylate

Uniqueness

The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the larger atomic size of iodine can influence the compound’s steric interactions and binding affinity with molecular targets .

Properties

IUPAC Name

ethyl (1R,2R)-2-iodocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVNSRMOGUQGHD-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264443
Record name Ethyl (1R,2R)-2-iodocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692288-06-5
Record name Ethyl (1R,2R)-2-iodocyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692288-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1R,2R)-2-iodocyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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